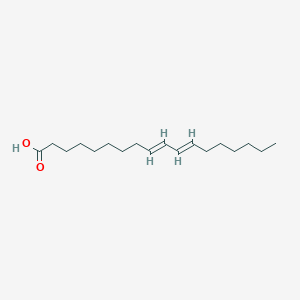
9,11-Octadecadienoic acid
Overview
Description
(9E,11E)-octadecadienoic acid is an octadeca-9,11-dienoic acid having 9-trans,11-trans-stereochemistry. It has a role as an apoptosis inducer, an antineoplastic agent, an anti-inflammatory agent, an antiatherogenic agent, a bacterial xenobiotic metabolite and a human metabolite. It is a conjugate acid of a (9E,11E)-octadecadienoate.
9,11-Octadecadienoic acid is a natural product found in Brassica napus with data available.
Conjugated Linoleic Acid is a slightly altered form of linoleic acid, which is an omega-6 fatty acid important to human health. It is found in beef and dairy fats.
Mechanism of Action
Mode of Action
It is known that fatty acids, including isolinoleic acid, can interact with cellular components and influence various biological processes . The interaction of isolinoleic acid with its targets may lead to changes in cellular functions, but the specifics of these interactions and the resulting changes are yet to be elucidated.
Biochemical Pathways
Isolinoleic acid is involved in several biochemical pathways. For instance, it has been found that isolinoleic acid is a precursor of certain flavors that develop in hydrogenated linseed oil and soybean oils during storage . Additionally, isolinoleic acid may be involved in the linoleic acid metabolism pathway, which has been associated with the function of macrophages . The downstream effects of these pathways are complex and require further investigation.
Pharmacokinetics
It is known that fatty acids like isolinoleic acid can be absorbed and metabolized by the body . The impact of these ADME properties on the bioavailability of isolinoleic acid is yet to be determined.
Result of Action
It has been suggested that isolinoleic acid may have health-promoting effects . For example, it has been found that isolinoleic acid can reduce inflammation and oxidative stress, and favorably modulate body composition and physical performance . .
Action Environment
The action, efficacy, and stability of isolinoleic acid can be influenced by various environmental factors. For instance, the oxidation of isolinoleic acid can be affected by atmospheric conditions . Moreover, the presence of other compounds can also influence the action of isolinoleic acid
Biochemical Analysis
Biochemical Properties
Isolinoleic acid plays a crucial role in biochemical reactions. It is involved in the formation of cell membranes and is necessary for the synthesis of hormone-like compounds called eicosanoids, which include prostaglandins, thromboxanes, and leukotrienes . These biomolecules are involved in various physiological functions, including inflammation, immunity, and platelet aggregation .
Cellular Effects
Isolinoleic acid has significant effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, isolinoleic acid can affect the expression of genes involved in lipid metabolism and inflammation .
Molecular Mechanism
At the molecular level, isolinoleic acid exerts its effects through several mechanisms. It can bind to and activate peroxisome proliferator-activated receptors (PPARs), which are involved in the regulation of cellular differentiation, development, and metabolism . Additionally, isolinoleic acid can influence gene expression by acting as a ligand for nuclear receptors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of isolinoleic acid can change over time. It is stable under normal conditions, but can undergo oxidation when exposed to air or light . Long-term studies have shown that isolinoleic acid can have lasting effects on cellular function, such as altering lipid metabolism and inflammatory responses .
Dosage Effects in Animal Models
The effects of isolinoleic acid can vary with different dosages in animal models. Lower doses of isolinoleic acid have been shown to have beneficial effects, such as reducing inflammation and improving lipid metabolism . High doses of isolinoleic acid can lead to adverse effects, such as increased oxidative stress .
Metabolic Pathways
Isolinoleic acid is involved in several metabolic pathways. It is a precursor to arachidonic acid, which is a key component of the eicosanoid synthesis pathway . Isolinoleic acid can also be incorporated into phospholipids, which are essential components of cell membranes .
Transport and Distribution
Isolinoleic acid is transported and distributed within cells and tissues by binding to specific proteins, such as fatty acid-binding proteins (FABPs) . These proteins facilitate the transport of isolinoleic acid to various tissues and cells, where it can exert its effects .
Subcellular Localization
Isolinoleic acid is primarily located in the cell membrane, where it is incorporated into phospholipids . It can also be found in other subcellular compartments, such as the cytoplasm, where it can interact with various proteins and enzymes .
Properties
IUPAC Name |
(9E,11E)-octadeca-9,11-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-10H,2-6,11-17H2,1H3,(H,19,20)/b8-7+,10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYXPOFIGCOSSB-XBLVEGMJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CC=CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C/C=C/CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60873030 | |
| Record name | Isolinoleic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60873030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | (9E,11E)-Octadecadienoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005047 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1839-11-8, 544-71-8 | |
| Record name | 9,11-Linoleic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001839118 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isolinoleic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,11-Octadecadienoic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isolinoleic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60873030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,11-Octadecadienoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOLINOLEIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3BO6AJ7F7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (9E,11E)-Octadecadienoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005047 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 9,11-octadecadienoic acid?
A1: this compound has a molecular formula of C18H32O2 and a molecular weight of 280.45 g/mol.
Q2: Is there spectroscopic data available for this compound?
A2: Yes, studies utilize various spectroscopic techniques to characterize this compound and its derivatives. For instance, researchers employ UV and infrared spectroscopy to confirm the structure of this compound derivatives, including hydroxy and keto forms. [] Gas chromatography coupled with mass spectrometry (GC/MS) is also used to analyze this compound and its metabolites in various matrices. [, , ]
Q3: Can diet contribute to the levels of this compound in the human body?
A3: Yes, diet plays a significant role in influencing serum levels of this compound. Research shows that increasing the intake of foods rich in this compound leads to a rise in its concentration in serum phospholipids, while decreasing the consumption of these foods has the opposite effect. []
Q4: Is this compound found naturally in any specific food source?
A4: Research has identified this compound as a constituent of the muscle tissue in plateau zokors (Myospalax baileyi). []
Q5: Can this compound be formed through enzymatic reactions?
A5: Yes, this compound can be generated through enzymatic activity. For example, the ferric form of soybean lipoxygenase 1 catalyzes an elimination reaction on 12-iodo-cis-9-octadecenoic acid, producing iodide ions and this compound. []
Q6: Does this compound exhibit any biological activities?
A6: Research suggests that this compound and its derivatives may possess biological activities, although further investigation is needed to fully elucidate these effects. For instance, one study identified this compound, alongside other compounds, as a potential antifungal agent isolated from the fruiting bodies of the basidiomycete Gomphus floccosus. []
Q7: Is this compound linked to any health effects?
A7: While this compound itself hasn't been directly linked to specific health effects, research suggests that closely related compounds, particularly its oxidized forms like hydroxyoctadecadienoic acids (HODEs), are implicated in various physiological processes. For instance, HODEs are found in oxidized low-density lipoproteins (LDL), which are known to play a role in inflammatory diseases and aging. []
Q8: How is this compound metabolized within living organisms?
A8: Studies indicate that this compound can be metabolized through various pathways. For example, research in porcine liver tissue suggests that 13-S-hydroxy-9,11-octadecadienoic acid (13-S-HODE), an oxidized form of this compound, undergoes hydrogenation, a process potentially influenced by NADH and NADPH. []
Q9: What are the products of this compound dimerization?
A9: The dimerization of this compound, often in conjunction with its isomer 10,12-octadecadienoic acid, results in a complex mixture of dimeric fatty acids. These dimeric products can be separated and analyzed, revealing a variety of structures. For example, one study identified estolides, specifically methyl-9-octadecanoyloxy-octadecanoate and methyl-9-octadec-9-enoyloxy-octadecanoate, as early-stage products in the dimerization process catalyzed by molybdenum pentachloride and tin dichloride. [] These estolides can be further broken down into stearic acid, oleic acid, and hydroxyoctadecanoic acids.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid](/img/structure/B164216.png)

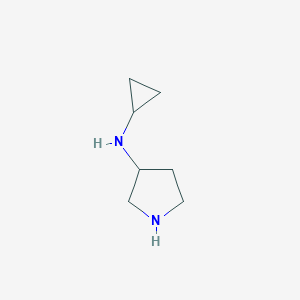
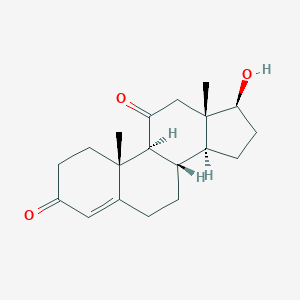
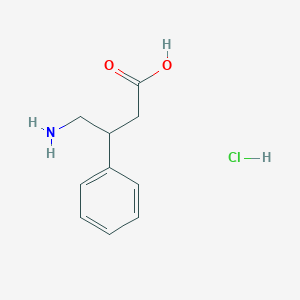

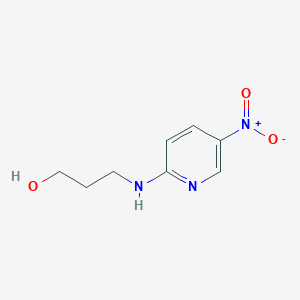

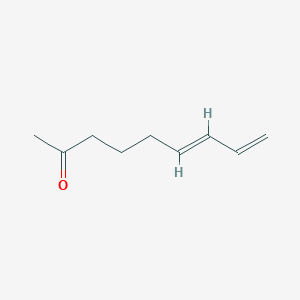
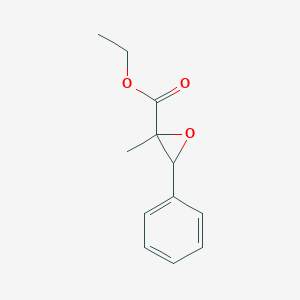

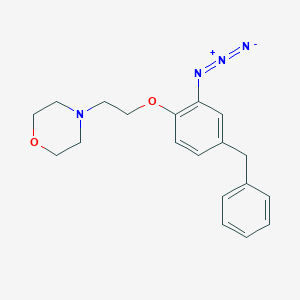
![1,3,5[10]-Estratriene-2,4-D2-3,17beta-diol](/img/structure/B164239.png)
![3H,6H-Thieno[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,cis-(9CI)](/img/structure/B164245.png)
